LUF5834
Overview
Description
LUF 5834 is a potent partial agonist for the adenosine A2A and A2B receptors. It is known for its high affinity and selectivity, making it a valuable tool in scientific research. The compound has a molecular weight of 348.38 and a chemical formula of C17H12N6OS .
Preparation Methods
The synthesis of LUF 5834 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
LUF 5834 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LUF 5834 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the adenosine receptors and their interactions with other molecules.
Biology: Helps in understanding the role of adenosine receptors in various biological processes.
Medicine: Potential therapeutic applications in treating conditions related to adenosine receptor dysfunction.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
LUF 5834 exerts its effects by binding to the adenosine A2A and A2B receptors, acting as a partial agonist. This binding activates the receptors, leading to a cascade of intracellular signaling pathways. The molecular targets and pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathways .
Comparison with Similar Compounds
LUF 5834 is unique in its high affinity and selectivity for the adenosine A2A and A2B receptors. Similar compounds include:
NECA (N-ethylcarboxamidoadenosine): A non-selective adenosine receptor agonist.
CGS 21680: A selective adenosine A2A receptor agonist.
IB-MECA (N6-(3-iodobenzyl)adenosine-5’-N-methyluronamide): A selective adenosine A3 receptor agonist.
Compared to these compounds, LUF 5834 offers improved selectivity and potency, making it a valuable tool for research .
Properties
IUPAC Name |
2-amino-4-(4-hydroxyphenyl)-6-(1H-imidazol-2-ylmethylsulfanyl)pyridine-3,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6OS/c18-7-12-15(10-1-3-11(24)4-2-10)13(8-19)17(23-16(12)20)25-9-14-21-5-6-22-14/h1-6,24H,9H2,(H2,20,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHKDLYFKPBXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=NC=CN3)N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125072 | |
Record name | 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501125072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333962-91-7 | |
Record name | 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333962-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501125072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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